Caperatic acid

Description

Properties

CAS No. |

29227-64-3 |

|---|---|

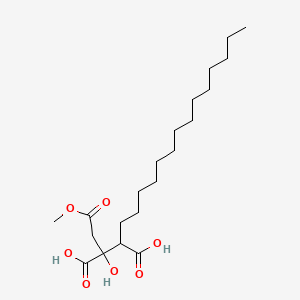

Molecular Formula |

C21H38O7 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-hydroxy-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioic acid |

InChI |

InChI=1S/C21H38O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(23)24)21(27,20(25)26)16-18(22)28-2/h17,27H,3-16H2,1-2H3,(H,23,24)(H,25,26) |

InChI Key |

HMJJWFFZRCLIDN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)OC)(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)OC)(C(=O)O)O |

Synonyms |

caperatic acid |

Origin of Product |

United States |

Occurrence, Distribution, and Production

Natural Sources and Producing Organisms

Caperatic acid is a significant secondary metabolite found in several lichen species. It is a poly-carboxylic fatty acid mdpi.com.

Platysmatia glauca : This lichen is frequently cited as a prolific source of this compound. Quantitative nuclear magnetic resonance (qNMR) experiments have indicated that this compound can constitute up to 91.7% of the crude solvent extracts from Platysmatia glauca nih.gov. Other identified metabolites in this species include atranorin (B1665829), chloroatranorin, and methyl β-orcinolcarboxylate (atraric acid) nih.govmdpi.com.

Canoparmelia cryptochlorophaea : This species has also been identified as a producer of this compound, often found alongside cryptochlorophaeic acid scielo.brnih.govresearchgate.net.

Ahtiana Species : The genus Ahtiana, including species like Ahtiana aurescens, A. pallidula, and A. sphaerosporella, is characterized by the presence of this compound in its medulla researchgate.net.

Other Producing Lichens : this compound has also been consistently found in species such as Usnea angulata, U. nipparensis, and U. sinensis researchgate.net. Additionally, Punctelia canaliculata has been reported to contain this compound along with atranorin and protolichesterinic acid researchgate.net.

Table 1: Lichen Species Producing this compound and Associated Metabolites

| Lichen Species | Associated Metabolites | Primary Reference(s) |

| Platysmatia glauca | This compound, Atranorin, Chloroatranorin, Atraric acid | nih.govmdpi.comnih.govbritishlichensociety.org.uk |

| Canoparmelia cryptochlorophaea | This compound, Cryptochlorophaeic acid, Atranorin | scielo.brresearchgate.net |

| Ahtiana aurescens | This compound | researchgate.net |

| Ahtiana pallidula | This compound | researchgate.net |

| Ahtiana sphaerosporella | This compound | researchgate.net |

| Punctelia canaliculata | This compound, Atranorin, Protolichesterinic acid | researchgate.net |

| Usnea angulata | This compound | researchgate.net |

| Usnea nipparensis | This compound | researchgate.net |

| Usnea sinensis | This compound | researchgate.net |

Geographical and Ecological Distribution Patterns

Lichens are globally distributed, inhabiting a vast array of terrestrial environments, from arid deserts to polar regions, and are particularly well-adapted to extreme conditions nih.gov. The distribution of this compound-producing organisms is therefore widespread, though specific species have distinct ecological preferences.

Platysmatia glauca : This species is described as common in many geographical regions across all continents mdpi.com. It is typically found in acid habitats, often in uplands, growing on the acid bark of deciduous and conifer trees, as well as on acid silicate (B1173343) rock britishlichensociety.org.ukwales-lichens.org.uk. Its large, leafy thallus with wavy, indented lobes gives it a characteristic ragged appearance britishlichensociety.org.uk.

Canoparmelia cryptochlorophaea : This lichen has been documented in regions such as Chiapas, Mexico redalyc.org, and Tunisia longdom.org.

Ahtiana Species : These species are endemic to North America, with Ahtiana aurescens specifically found in mature, humid coniferous forests researchgate.net.

Ecologically, lichens are sensitive to their environment, and their distribution is influenced by factors such as substrate type, pH, and atmospheric conditions mdpi.comcdnsciencepub.com. Species producing this compound, like many other lichens, are often found on acidic substrates or in areas with specific moisture and light regimes mdpi.comcdnsciencepub.com.

Environmental and Physiological Factors Influencing this compound Biosynthesis and Accumulation

The production and accumulation of secondary metabolites, including this compound, within lichen thalli are complex processes influenced by a multitude of environmental and physiological factors.

Environmental Factors :

Light and UV Radiation : Environmental conditions, including the amount of UV-B light, can significantly affect the concentration of secondary metabolites in lichens mdpi.com. While not specifically detailed for this compound, other metabolites like usnic acid have shown sensitivity to light levels cdnsciencepub.com.

Temperature and Humidity : Fluctuations in temperature and availability of moisture are critical for lichen physiology and can influence the production of secondary metabolites austplants.com.aucdnsciencepub.com.

Substrate Properties : The chemical composition and pH of the substrate can impact lichen growth and secondary metabolite profiles. For instance, certain metabolites are more abundant on acidic substrates mdpi.com.

Pollution and Stress : Anthropogenic factors, such as air pollution, can alter the concentrations of secondary metabolites. For example, increased levels of pollutants can lead to a decrease in usnic and fatty acids mdpi.com. Studies near landfills have indicated that heavy metals can affect the production of secondary lichen metabolites like caperatic and usnic acids, potentially reducing their protective functions unipi.it.

Physiological Factors :

Age of the Lichen : The age of a lichen thallus can play a role in the production and distribution of its chemical compounds austplants.com.au.

Symbiotic Interaction : The interplay between the fungal mycobiont and the algal photobiont is crucial. Effective communication and the physiological state of both partners can influence secondary metabolite synthesis cdnsciencepub.com. The mycobiont is generally considered more resilient to environmental variations than the photobiont austplants.com.au.

Thallus Development : In some lichen-forming fungi, the development of specific structures, such as lobe-like formations or podetia, has been linked to the production of secondary metabolites sci-hub.se.

Culture Conditions : When lichen-forming fungi are cultured in laboratory settings, factors such as media composition, pH, temperature, and nutrient availability can significantly alter their growth and the types and quantities of secondary metabolites produced frontiersin.orgnih.gov.

The precise mechanisms by which these factors influence the biosynthesis and accumulation of this compound are subjects of ongoing research, highlighting the intricate relationship between lichen chemistry and their environment.

List of Compounds Mentioned:

this compound

Atranorin

Chloroatranorin

Methyl β-orcinolcarboxylate (Atraric acid)

Cryptochlorophaeic acid

Protolichesterinic acid

Usnic acid

Physodic acid

Salazinic acid

Squamatic acid

Lecanoric acid

Gyrophoric acid

Norstictic acid

Stictic acid

Psoromic acid

Zeorin

Anthraquinones

Melanins

Fumarprotocetraric acid

Vulpinic acid

Parietin

Divaricatic acid

Evernic acid

Ramalin

Lobarstin

Lobaric acid

Physciosporin

Pinastric acid

Olivetolic acid

Alectosarmentin

Lepraric acid

Norlichexanthone

Thiophanic acid

Emodin

Thamnolic acid

Umbilicaric acid

Diffractaic acid

4-O-demethylbarbatic acid

Baeomycesic acid

Squamatic acid

Hirtusneanoside

Lichenan

Orcinol

Orsellinic acid

Biruloquinone

Polyporic acid

Thelephoric acid

Tenuiorin

Triterpenoids

Protocetraric acid

Hypostictic acid

Secalonic acid

Rhizocarpic acid

Jackinic acid

Pseudoplacodiolic acid

Pannarin

10-chloropannarin

Pannaric acid

Physodalic acid

Barbatolic acid

Eumitrins (A1, A2, B)

Us5 (Unidentified substance)

Us1, Us2 (Unidentified substances)

Rhodocladonic acid

Perlatolic acid

Anziaic acid

Lichenan

Parmotrema lichexanthonicum Eliasaro & Adler

Pseudoparmelia sphaerospora (Nyl.) Hale

Ramalina anceps Nyl.

Stereocaulon ramulosum (Sw.) Räusch.

Usnea jamaicensis Ach.

Concamerella pachyderma (Hue) W.L. Culb. & C.F. Culb.

Biosynthesis and Biogenetic Pathways

Elucidation of Precursor Molecules and Initial Metabolic Steps in Caperatic Acid Formation

The biosynthesis of lichen secondary metabolites, including this compound, fundamentally relies on primary metabolic precursors derived from central carbon metabolism. The primary building blocks for polyketide synthesis, the pathway leading to compounds like this compound, are acetyl-CoA and malonyl-CoA frontiersin.orgresearchgate.netmdpi.comwikipedia.org. Acetyl-CoA, a central hub molecule, is typically generated from the breakdown of carbohydrates and fatty acids researchgate.netlibretexts.orgimperial.ac.uk. Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase wikipedia.orglibretexts.org. These molecules serve as the foundational units that are sequentially condensed to construct the carbon backbone of polyketides researchgate.netwikipedia.org.

The structure of this compound, characterized by a long aliphatic chain with multiple carboxylic acid groups and a methyl ester, suggests a biosynthesis that begins with the iterative condensation of these simple acyl units, similar to fatty acid synthesis ontosight.ainih.govjst.go.jpwikidata.org. While direct experimental tracing of this compound's specific precursor molecules is less documented than for some other lichen compounds, the general understanding of polyketide biosynthesis points to acetyl-CoA and malonyl-CoA as the initial substrates frontiersin.orgwikipedia.org. The involvement of fatty acid-like chains in its structure also implicates pathways related to lipid metabolism as potential contributors or modifiers libretexts.orgimperial.ac.uknih.gov.

Role of Enzymatic Systems, such as Polyketide Synthase (PKS), in this compound Biosynthesis

The assembly of the polyketide backbone, including that of this compound, is primarily orchestrated by a class of large, multi-domain enzymes known as Polyketide Synthases (PKSs) frontiersin.orgresearchgate.netmdpi.comwikipedia.orgmdpi.comencyclopedia.pubmdpi.comresearchgate.netebi.ac.ukmdpi.com. These enzymes function analogously to fatty acid synthases (FAS) but are often more complex, incorporating a wider array of catalytic domains that allow for greater structural diversity frontiersin.orgwikipedia.orglibretexts.orgebi.ac.ukmdpi.com.

Lichen polyketides, such as depsides and depsidones, are typically synthesized by non-reducing PKSs (NR-PKSs) researchgate.netmdpi.combiorxiv.org. These enzymes utilize a modular architecture, where each module contains domains responsible for specific reactions:

Ketosynthase (KS): Catalyzes the condensation of the growing polyketide chain with the extender unit (malonyl-CoA).

Acyltransferase (AT): Loads the extender unit onto the acyl carrier protein (ACP) domain.

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide intermediate via a thioester linkage.

Other domains: Depending on the PKS type, additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) can be present to modify the β-keto group formed during condensation wikipedia.orgebi.ac.ukmdpi.com.

While specific PKS genes directly responsible for this compound biosynthesis have not been definitively identified in published literature, it is highly probable that an NR-PKS is involved in constructing its poly-carboxylic fatty acid structure researchgate.netmdpi.combiorxiv.org. The presence of multiple carboxylic acid groups suggests specific modifications or a unique arrangement of extender units during the PKS-mediated assembly ontosight.ainih.govjst.go.jpwikidata.org. Furthermore, other enzymes such as cytochrome P450s and O-methyltransferases may be involved in post-PKS modifications to yield the final this compound molecule mdpi.comtandfonline.com. Fungal PKSs can be broadly classified into Type I (multimodular) and Type II (multi-component) in bacteria and fungi, and Type III in plants, with lichen mycobionts known to possess Type I PKSs and potentially Type III frontiersin.orgmdpi.comnih.gov.

Proposed Biogenetic Pathways for Poly-carboxylic Fatty Acids in Lichens

The predominant biogenetic pathway responsible for the synthesis of a vast array of lichen secondary metabolites, including polyketides like this compound, is the acetyl-polymalonate pathway scielo.brresearchgate.netfrontiersin.orgresearchgate.netmdpi.comsci-hub.se. This pathway utilizes acetyl-CoA and malonyl-CoA as the primary substrates, which are iteratively condensed by PKS enzymes to build carbon chains. These chains are then cyclized, aromatized, and further modified to yield diverse structures such as depsides, depsidones, dibenzofurans, and other phenolic compounds scielo.brfrontiersin.orgmdpi.com.

Given this compound's classification as a poly-carboxylic fatty acid, its formation likely follows a variation of this pathway. The long aliphatic chain and multiple carboxyl groups suggest an extended polyketide synthesis, potentially involving specific starter units and a particular combination of PKS domains that lead to its unique structure ontosight.ainih.govjst.go.jpwikidata.org. The biosynthesis of such compounds in lichens is a testament to the sophisticated enzymatic machinery developed by the fungal partner, enabling the production of specialized metabolites distinct from those found in free-living fungi or algae actabiologicaturcica.comresearchgate.net.

Other major pathways contributing to lichen secondary metabolites include the mevalonate pathway (for terpenes and steroids) and the shikimic acid pathway (for aromatic amino acids and related compounds like pulvinic acid derivatives) scielo.brresearchgate.netfrontiersin.orgmdpi.comsci-hub.setnenvis.nic.inwiley.com. However, the structural characteristics of this compound firmly place its origin within the acetyl-polymalonate pathway.

Comparative Analysis of this compound Biosynthesis with Related Fatty Acid Pathways

The biosynthesis of polyketides, including this compound, shares significant mechanistic and precursor similarities with the biosynthesis of fatty acids frontiersin.orgwikipedia.orglibretexts.orgimperial.ac.uknih.govebi.ac.ukmdpi.com. Both processes rely on acetyl-CoA as a fundamental starter unit and involve iterative condensation reactions to elongate carbon chains wikipedia.orglibretexts.org. The enzymes involved, Fatty Acid Synthases (FAS) and Polyketide Synthases (PKS), are structurally related, both being large, multifunctional enzyme complexes possessing domains like ACP, KS, and AT wikipedia.orglibretexts.orgebi.ac.ukmdpi.com.

The key distinction lies in the complexity and diversity of PKSs compared to canonical FAS. While FAS typically performs iterative cycles of condensation, reduction, dehydration, and reduction to produce saturated or monounsaturated fatty acids libretexts.orgimperial.ac.uknih.gov, PKSs can exhibit greater variability in their domains and operate in either iterative or sequential (assembly-line) modes wikipedia.orgebi.ac.uk. This allows PKSs to incorporate different extender units (e.g., malonyl-CoA, methylmalonyl-CoA) and possess a broader range of modifying domains (KR, DH, ER), leading to the synthesis of highly diverse polyketide structures, including the poly-carboxylic nature of this compound ontosight.ainih.govjst.go.jpwikidata.orgwikipedia.orgmdpi.com.

Furthermore, the regulation and context of these pathways differ. Fatty acid synthesis is a fundamental process for energy storage and membrane structure in most organisms libretexts.orgimperial.ac.uk. In contrast, polyketide synthesis in lichens represents a specialized secondary metabolism, often induced by environmental cues or symbiotic interactions, and serves ecological roles such as defense or allelopathy actabiologicaturcica.comresearchgate.netmdpi.com. Comparative genomic studies of lichen-forming fungi have revealed a rich repertoire of PKS genes, suggesting a significant capacity for producing diverse polyketides, some of which are unique to lichens researchgate.netmdpi.combiorxiv.org.

Table 1: Key Pathways, Precursors, and Enzymes in Lichen Secondary Metabolite Biosynthesis

| Feature | Acetyl-Polymalonate Pathway (Polyketides) | Mevalonate Pathway (Terpenes, Steroids) | Shikimic Acid Pathway (Aromatic Compounds) | Fatty Acid Synthesis (FAS) |

| Primary Precursors | Acetyl-CoA, Malonyl-CoA frontiersin.orgresearchgate.netwikipedia.org | Acetyl-CoA (via HMG-CoA) researchgate.nettnenvis.nic.in | Erythrose-4-phosphate, Phosphoenolpyruvate researchgate.netfrontiersin.orgtnenvis.nic.in | Acetyl-CoA, Malonyl-CoA wikipedia.orglibretexts.org |

| Key Enzymes | Polyketide Synthases (PKS) frontiersin.orgresearchgate.netmdpi.comwikipedia.orgmdpi.comencyclopedia.pubmdpi.comresearchgate.netebi.ac.ukmdpi.com (especially NR-PKSs for lichen compounds) | Isopentenyl pyrophosphate synthase, Dimethylallyl pyrophosphate synthase | Enzymes of the shikimate pathway scielo.brresearchgate.netfrontiersin.orgmdpi.comsci-hub.setnenvis.nic.in | Fatty Acid Synthases (FAS) wikipedia.orglibretexts.orgebi.ac.ukmdpi.com |

| Products | Depsides, depsidones, dibenzofurans, xanthones, anthraquinones, This compound scielo.brresearchgate.netfrontiersin.orgmdpi.comtnenvis.nic.in | Terpenes, steroids, carotenoids researchgate.netmdpi.comsci-hub.setnenvis.nic.inwiley.com | Pulvinic acid derivatives, Terphenylquinones scielo.brmdpi.comtnenvis.nic.inwiley.com | Saturated and unsaturated fatty acids (e.g., palmitic acid, oleic acid) libretexts.orgimperial.ac.uknih.govresearchgate.net |

| Enzyme Complexity | Multidomain enzymes, often modular wikipedia.orgebi.ac.ukmdpi.com | Multi-step enzymatic conversions tnenvis.nic.in | Multi-step enzymatic conversions tnenvis.nic.in | Multifunctional enzyme complex (Type I FAS) or discrete proteins (Type II FAS) libretexts.orgebi.ac.ukmdpi.com |

| Relation to this compound | Direct pathway for synthesis of its poly-carboxylic fatty acid structure ontosight.ainih.govjst.go.jpwikidata.org | Not directly involved in this compound biosynthesis | Not directly involved in this compound biosynthesis | Shares precursor molecules (acetyl-CoA) and enzymatic machinery (ACP, KS, AT domains) wikipedia.orglibretexts.orgebi.ac.ukmdpi.com |

Isolation, Purification, and Advanced Analytical Methodologies

Methodologies for Extraction from Biological Matrices

The initial step in obtaining caperatic acid involves its extraction from biological matrices, primarily lichens. This process requires careful selection of solvents and optimization of techniques to maximize yield and selectivity.

Various organic solvents are utilized for the extraction of this compound, with their efficacy depending on the polarity of the compound and the matrix. Common solvents include diethyl ether, acetone (B3395972), methanol (B129727), dichloromethane (B109758), and water nih.govnih.gov.

Diethyl Ether: This solvent is effective for extracting less polar compounds and has been used in the isolation of this compound from Platismatia glauca nih.gov.

Acetone: Acetone is a versatile solvent frequently used for lichen metabolite extraction, capable of extracting a range of polarities, including this compound nih.govnih.govnih.gov.

Methanol: Methanol is another widely used polar solvent for lichen extracts, often employed in combination with water or other solvents to optimize the extraction of various compounds, including this compound nih.govnih.gov.

Dichloromethane (DCM): DCM is a moderately polar solvent that has been used for extracting this compound from Platysma glauca mdpi.com. It offers advantages such as being heavier than water, which can simplify liquid-liquid extractions reddit.com.

Water: While less effective for highly lipophilic compounds, water can be used, particularly at elevated temperatures or with specific extraction methods like the "tea method," to extract phenolic compounds from lichens nih.gov. However, for this compound, organic solvents are generally preferred for higher extraction efficiency mdpi.com.

Optimization of extraction often involves considering solvent polarity, extraction time, temperature, and the solvent-to-solid ratio. For instance, studies have shown that while acetone and methanol are frequently used, dichloromethane can also be effective for this compound extraction nih.govmdpi.com.

Evaluating extraction efficiency and selectivity is critical for obtaining pure this compound. Efficiency refers to the amount of target compound extracted relative to the total amount present in the matrix, while selectivity relates to the solvent's ability to preferentially extract the target compound over other co-extracted substances.

Yield: Extraction yields can vary significantly based on the solvent, extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction), and the specific lichen species. For example, dichloromethane and acetone extracts of Platysma glauca have been reported, with yields varying based on the extraction duration and method mdpi.com.

Solvent Polarity: The choice of solvent is paramount for selectivity. Less polar solvents like diethyl ether or dichloromethane might be more selective for this compound if it is less polar than other co-extracted compounds. Conversely, more polar solvents like methanol or acetone may extract a broader range of metabolites nih.govnih.govmdpi.com.

Comparative Studies: Comparative assessments of different solvents and methods are essential. For instance, studies comparing extraction efficiencies of various solvents for lichen metabolites indicate that acetone and methanol are commonly used, but the optimal choice can depend on the specific compound and matrix nih.govresearchgate.net.

Strategies for this compound Purification

Following extraction, crude extracts contain a mixture of compounds, necessitating purification to isolate this compound. Chromatographic techniques and recrystallization are primary methods employed.

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for purifying natural products. This compound has been successfully isolated using silica (B1680970) gel column chromatography with solvent gradients such as hexane-ethyl acetate (B1210297) nih.gov. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase composition is critical for achieving good separation.

Fast Centrifugal Partition Chromatography (FCPC): FCPC is a liquid-liquid chromatography technique that avoids solid stationary phases, offering advantages like reduced irreversible adsorption and high loading capacity nih.govresearchgate.netrotachrom.complantaanalytica.com. It has been used for the separation of phenolic acids and is well-suited for compounds whose charge depends on pH, such as organic acids, through pH-zone refining nih.govplantaanalytica.comrotachrom.com.

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring separation progress and assessing purity, and can also be used for small-scale preparative purification libretexts.orgwikipedia.org. It involves spotting a sample onto a thin layer of adsorbent (e.g., silica gel) and eluting it with a solvent system. This compound can be separated and identified using TLC, often in conjunction with other analytical techniques nih.govlongdom.org.

Recrystallization is a classical purification technique for solid compounds, relying on differences in solubility at varying temperatures uomustansiriyah.edu.iqmt.com. An impure solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Solvent Selection for Recrystallization: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and should also dissolve impurities poorly at high temperatures or well at low temperatures uomustansiriyah.edu.iqmt.comumass.edu. While specific solvents for this compound recrystallization are not extensively detailed in the provided snippets, general principles apply.

Other Enrichment Methods: Techniques like solvent partitioning or precipitation can be used as preliminary steps to enrich the target compound before more refined purification methods are applied.

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

Once isolated and purified, this compound is characterized using advanced analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of organic molecules, including this compound. Chemical shifts and coupling patterns provide information about the arrangement of atoms and functional groups nih.govnih.govfrontiersin.orgscielo.brnih.govscholarsresearchlibrary.comlakeheadu.ca.

Mass Spectrometry (MS): MS techniques, including LC-MS/MS and GC-MS, are crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation nih.govfrontiersin.orgnih.govarabjchem.orgnih.gov. High-resolution MS (HRMS) provides accurate mass measurements, enabling the determination of elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or Diode Array Detection (DAD), is used for quantitative analysis and purity assessment of this compound. It provides separation based on polarity and allows for the quantification of the compound in complex mixtures frontiersin.orgarabjchem.orgnih.govnih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in this compound by analyzing its vibrational modes. It can be used for identification and confirmation of the compound's structure nih.govresearchgate.netlongdom.org.

Thin Layer Chromatography (TLC): As mentioned earlier, TLC is valuable for purity checks, comparing the Rf value of the isolated compound with known standards.

Fourier-Transform Infrared (FT-IR) Derivative Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy, particularly when employing derivative techniques, serves as a valuable tool for the structural confirmation of this compound. FT-IR spectroscopy identifies functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. Derivative FT-IR spectroscopy enhances spectral resolution, allowing for the detection of subtle spectral features and the differentiation of overlapping bands that might be present in complex mixtures, such as lichen extracts nih.govresearchgate.netdntb.gov.uamdpi.com. Studies have utilized FT-IR derivative spectroscopy to compare the spectral fingerprints of lichen extracts containing this compound with those of isolated this compound standards, thereby confirming its presence and providing insights into its molecular structure researchgate.netmdpi.com. These comparisons help in identifying characteristic absorption bands associated with the hydroxyl, carboxylic acid, and ester groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the compositional profiling of complex organic mixtures, including lichen metabolites. GC separates volatile and semi-volatile compounds based on their boiling points and polarity, while MS provides mass-to-charge ratio information, enabling the identification of individual components. GC-MS has been instrumental in identifying this compound as a predominant compound in various lichen species, such as Platysmatia glauca and Pseudevernia furfuracea nih.govscience.govscience.govacs.org. By comparing the mass spectra and retention times of extracted compounds with those of known standards, GC-MS facilitates the comprehensive analysis of lichen metabolomes, confirming the presence and relative abundance of this compound within these natural products nih.govresearchgate.netscience.govscience.govacs.orgio.gliwice.pl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR, ¹³C NMR, and correlation spectroscopy (COSY), provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of functional groups within the molecule researchgate.netscribd.comlakeheadu.caresearchgate.netmdpi.commdpi.com. The structural elucidation of this compound has been achieved through detailed analysis of its NMR spectra, often complemented by high-resolution mass spectrometry (HR-MS) researchgate.netresearchgate.net. These spectroscopic data allow researchers to unambiguously determine the complete chemical structure of this compound, including stereochemistry where applicable, confirming its identity and distinguishing it from other similar compounds scribd.commdpi.com.

Quantitative Analytical Techniques for this compound in Research Studies

Beyond structural identification, quantitative analytical techniques are essential for determining the concentration and purity of this compound in various research contexts.

Spectrophotometric Assays (e.g., ABTS, CUPRAC)

Spectrophotometric assays, such as the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and cupric reducing antioxidant capacity (CUPRAC) assays, are commonly employed to quantify the antioxidant potential of compounds like this compound nih.govresearchgate.netdntb.gov.uasemanticscholar.orgmdpi.commdpi.com. These assays measure the ability of a substance to scavenge free radicals or reduce metal ions, which are indicators of antioxidant activity. The ABTS assay quantifies the capacity of a sample to neutralize the ABTS radical cation, while the CUPRAC assay measures the ability to reduce Cu²⁺ to Cu⁺. Results are typically reported as IC₅₀ (the concentration required to inhibit 50% of the radical or reduce the metal ion) or IC₀.₅ (the concentration yielding an absorbance of 0.5) nih.govresearchgate.netmdpi.com. While these assays are widely used to assess the antioxidant properties of this compound and extracts containing it, specific quantitative data for this compound itself from these assays are often presented in comparative studies rather than as standalone values nih.govresearchgate.netdntb.gov.uasemanticscholar.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of isolated compounds and quantifying their presence in complex mixtures. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating and quantifying moderately polar to non-polar compounds like this compound dntb.gov.uasemanticscholar.orgunipi.itlongdom.orgnih.govresearchgate.net. By employing specific stationary phases (e.g., C18 columns) and mobile phase gradients, HPLC can achieve high resolution, allowing for the separation of this compound from co-occurring compounds in lichen extracts semanticscholar.orgunipi.itresearchgate.net. The purity of isolated this compound has been confirmed through HPLC, with standards prepared to 100% purity unipi.it. Furthermore, HPLC, often coupled with UV-Vis detectors (HPLC-UV) or diode array detectors (HPLC-DAD), enables the precise quantification of this compound based on calibration curves generated from known concentrations of a reference standard dntb.gov.uasemanticscholar.orgresearchgate.net.

Table 1: Typical HPLC Conditions for this compound Analysis

| Parameter | Specification | Reference |

| Column | Tessek SGX C18 | unipi.it |

| Mobile Phase A | H₂O: Acetonitrile: H₃PO₄ (80:19:1) | unipi.it |

| Mobile Phase B | 95% Acetonitrile | unipi.it |

| Flow Rate | 0.7 mL/min | unipi.it |

| Gradient Program | 0 min 25% B, 5 min 50% B, 20 min 100% B, 25 min 25% B | unipi.it |

| Detection Wavelength | 245 nm | unipi.it |

| Detector | Ecom LCD 2084 | unipi.it |

| Total Analysis Time | 15 min | unipi.it |

| Purity of Standard | 100% (for prepared standard) | unipi.it |

Compound List

Barbatic acid

Benzoic acid, 2,4-dihydroxy-3,6-dimethyl

Bourgeanic acid

this compound

Chloroatranorin

CJ-20557

Diffractaic acid

Divaricatic acid

8-hydroxybarbatic acid

Eucalyptol

Eudesma-5,11(13)-dien-8,12-olide

Falcarinol

Fumarprotocetraric acid

Glycerol 1-palmitate

Guanosine

Hypoconstictic acid

Lecanoric acid

Lobaric acid

Methyl β-orcinolcarboxylate (atraric acid)

Methyl-8-hydroxy-4-O-demethylbarbatate

8-hydroxy-4-O-demethylbarbatic acid

Oleic Acid methyl ester

Olivetoric acid

Parietin

Palmitic acid

Physodic acid

Protocetraric acid

Rangiformic acid

Roccellic acid

Salazinic acid

Sekikaic acid

Squamatic acid

Talaronic acids A and B

3-methylorsellinic acid (3-MOA)

Usnic acid

2(3 H)-Furanone, 3-butyldihydro

Biological Activities and Mechanistic Studies in Vitro and in Silico

Modulation of Intracellular Signaling Pathways

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, survival, and migration, and its aberration is a hallmark of various diseases, including colorectal cancer. nih.gov Caperatic acid has been identified as a modulator of this pathway. Studies conducted on HCT116 and DLD-1 colorectal cancer cell lines have demonstrated the ability of this compound to inhibit Wnt signaling. nih.govresearchgate.net This finding positions this compound as a compound of interest in research aimed at controlling pathologies associated with elevated Wnt/β-catenin activity. nih.gov The initial report on this activity highlighted that this compound can modulate transcription that is dependent on β-catenin. nih.gov

The inhibitory effect of this compound on the Wnt pathway is evidenced by its impact on the expression of β-catenin target genes. Research indicates that this compound treatment tends to reduce the expression of Axin2, a classic target gene of the β-catenin pathway, in both HCT116 and DLD-1 cell lines. nih.gov

Furthermore, this compound has been shown to diminish the expression of other key downstream targets, including survivin (an apoptosis inhibitor) and matrix metalloproteinase-7 (MMP-7), which is involved in tumor growth and invasion. nih.gov This effect on survivin and MMP-7 expression was observed to be dependent on the cell line and the duration of treatment. nih.gov

| Target Gene | Effect of this compound | Cell Lines Tested | Reference |

|---|---|---|---|

| Axin2 | Tendency for reduced expression | HCT116, DLD-1 | nih.gov |

| Survivin | Diminished expression | HCT116, DLD-1 | nih.gov |

| MMP7 | Diminished expression | HCT116, DLD-1 | nih.gov |

A critical step in the activation of the Wnt signaling pathway is the translocation of β-catenin from the cytoplasm into the nucleus, where it acts as a transcriptional co-activator. Scientific investigations have explored whether this compound's inhibitory effects are due to the prevention of this translocation. However, studies have concluded that this compound does not affect the nuclear translocation of β-catenin. nih.govresearchgate.net This suggests that the mechanism by which this compound modulates β-catenin-dependent transcription occurs downstream of β-catenin's entry into the nucleus. nih.gov

A review of the current scientific literature does not provide specific data on the direct interaction between this compound and the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway.

Based on available scientific research, there is no specific information detailing the influence of this compound on the Nuclear Factor Kappa B (NF-κB) signaling pathway.

An examination of the current scientific literature did not yield information regarding the specific regulatory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Effects on Fundamental Cellular Processes (In Vitro)

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., Colorectal, Glioblastoma)

This compound, a polycarboxylic fatty acid derived from lichens, has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines in laboratory settings. Research has particularly focused on its effects on colorectal cancer and glioblastoma multiforme (GBM), two aggressive forms of cancer. Studies show that this compound can induce cancer-specific cytotoxic effects, reducing the viability of tumor cells while having a lesser impact on normal cells nih.govmdpi.com. Its mechanisms of action involve the modulation of key cellular pathways, including the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival nih.govnih.govnih.gov.

In colorectal cancer cell lines such as HCT116 and DLD-1, this compound has been shown to exert strong cytotoxic effects, particularly at higher concentrations nih.govnih.gov. Similarly, its activity against glioblastoma has been confirmed in cell lines like A-172, T98G, and U-138 MG, where it significantly reduces cell viability nih.govsemanticscholar.org. The ability of this compound to cross the blood-brain barrier, as suggested by in vitro models, further highlights its potential as a therapeutic agent for brain tumors like glioblastoma nih.govmdpi.comnih.govsemanticscholar.org.

The cytotoxic and antiproliferative effects of this compound have been quantified using cell viability assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which corresponds to the number of viable cells.

In studies involving colorectal cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. For instance, in both HCT116 and DLD-1 cell lines, this compound showed strong cytotoxicity at a concentration of 100 μM nih.govnih.gov.

Similarly, the viability of glioblastoma multiforme (GBM) cells was significantly impacted by this compound. In the A-172 glioblastoma cell line, treatment with this compound at 100 µM reduced cell viability to just 11.67% semanticscholar.org. In other GBM cell lines, T98G and U-138 MG, this compound also exerted significant cytotoxic effects at the highest tested concentrations nih.govsemanticscholar.org.

Cytotoxic Effects of this compound on Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| HCT116 | Colorectal Cancer | 100 µM | Strong cytotoxic activity | nih.gov |

| DLD-1 | Colorectal Cancer | 100 µM | Strong cytotoxic activity | nih.gov |

| A-172 | Glioblastoma | 100 µM | Reduced cell viability to 11.67% | semanticscholar.org |

| T98G | Glioblastoma | 100 µM | Significant cytotoxic effect | semanticscholar.org |

| U-138 MG | Glioblastoma | 100 µM | Significant cytotoxic effect | semanticscholar.org |

The investigation into this compound's effect on the cell cycle has revealed cell line-dependent responses. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells.

In the T98G glioblastoma cell line, treatment with this compound led to a diminished percentage of cells in the G0/G1 phase of the cell cycle mdpi.com. This suggests an interference with the normal progression of cell division.

Conversely, a study on colorectal cancer cell lines (HCT116 and DLD-1) found that this compound did not significantly alter the cell cycle distribution after a 48-hour incubation period nih.gov. This indicates that the primary antiproliferative mechanism in these specific cells may not be cell cycle arrest, or that effects may be observable at different time points or concentrations nih.gov.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in both colorectal and glioblastoma cancer cells nih.govnih.govnih.gov. The process of apoptosis involves a cascade of molecular events, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the externalization of phosphatidylserine (PS).

In colorectal cancer, analysis of phosphatidylserine externalization, an early marker of apoptosis, revealed that higher concentrations of this compound can moderately increase the rate of apoptosis in DLD-1 cells nih.gov. Lichen secondary metabolites, as a group, are known to activate apoptosis through the modulation of apoptosis-related gene products like caspases and the cleavage of PARP nih.govmdpi.comneoplasiaresearch.com.

Studies on glioblastoma cell lines have also confirmed the pro-apoptotic activity of this compound nih.govnih.gov. Flow cytometry analysis demonstrated that this compound, among other lichen metabolites, induces apoptosis in T98G glioblastoma cells nih.govmdpi.comneoplasiaresearch.com. This programmed cell death is a key component of its cytotoxic effect against these brain tumor cells nih.govresearchgate.net.

This compound has been found to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS) nih.govmdpi.comneoplasiaresearch.com. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, leading to cell death researchgate.net.

In studies on glioblastoma cell lines, including T98G, treatment with this compound resulted in the generation of oxidative stress nih.govmdpi.comneoplasiaresearch.com. This increase in intracellular ROS is a significant mechanism contributing to its anticancer activity. The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids, which can ultimately trigger apoptotic pathways neoplasiaresearch.comresearchgate.net.

The generation of high levels of reactive oxygen species (ROS) by this compound can lead to DNA damage neoplasiaresearch.comresearchgate.net. When DNA is damaged, cells activate a complex signaling network known as the DNA damage response (DDR). This response attempts to repair the damage; however, if the damage is too severe, it can trigger apoptosis frontiersin.org.

Research on lichen-derived compounds, including this compound, indicates that the induction of ROS leads to DNA damage and the subsequent activation of the DNA damage response in cancer cells researchgate.netfrontiersin.org. This mechanism is a crucial part of the cytotoxic effects observed in glioblastoma cells treated with this compound neoplasiaresearch.com. By inducing DNA damage, this compound pushes cancer cells toward programmed cell death, thereby inhibiting tumor growth neoplasiaresearch.comresearchgate.netfrontiersin.org.

Antioxidant Activity Investigations

The antioxidant potential of this compound has been explored through various assays that measure its ability to counteract oxidative stress via different mechanisms. These include the direct neutralization of free radicals, the chelation of pro-oxidant metal ions, and the modulation of the body's own antioxidant enzyme systems.

Direct Radical Scavenging Capabilities (e.g., ABTS, CUPRAC Assays)

The capacity of a compound to directly scavenge free radicals is a key indicator of its antioxidant activity. This is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. mdpi.comnih.gov In these methods, the antioxidant compound's ability to donate an electron or hydrogen atom to a stable radical is measured spectrophotometrically, with a decrease in color intensity indicating higher scavenging activity. mdpi.com

While these assays are widely used for evaluating the antioxidant potential of natural products, specific data from direct radical scavenging studies focused solely on isolated this compound are not extensively detailed in the available literature. Research often focuses on the total antioxidant capacity of lichen extracts, which contain a mixture of compounds, including this compound.

Metal Ion Chelating Activity (e.g., Fe²⁺, Cu²⁺)

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can act as catalysts in the formation of highly reactive oxygen species, contributing to oxidative stress. mdpi.com Compounds with metal ion chelating activity can bind to these ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions. semanticscholar.orgnih.gov This activity is typically measured by assessing the compound's ability to interfere with the formation of a colored complex between the metal ion and a specific reagent, such as ferrozine for Fe²⁺. researchgate.netpan.olsztyn.pl A higher chelating activity results in a lower absorbance of the colored complex. mdpi.com

The structural features of a compound, such as the presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups, are crucial for their ability to chelate metal ions. semanticscholar.org Although these groups are present in the structure of this compound, specific quantitative data and detailed research findings on its Fe²⁺ and Cu²⁺ chelating capabilities are limited in published studies.

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Superoxide Dismutase, Glutathione Peroxidase, Glutathione Reductase)

Beyond direct antioxidant actions, some compounds can exert protective effects by enhancing the activity of the body's endogenous antioxidant enzyme defense system. This system includes key enzymes such as Superoxide Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and Catalase (CAT) and Glutathione Peroxidase (GPx), which then neutralize hydrogen peroxide into water. nih.govnih.govmdpi.com Glutathione Reductase (GR) is vital for regenerating the reduced glutathione used by GPx. researchgate.net

Investigations into how specific compounds modulate these enzymes can provide insight into their indirect antioxidant mechanisms. researchgate.net However, studies detailing the specific effects of isolated this compound on the activities of Catalase, Superoxide Dismutase, Glutathione Peroxidase, and Glutathione Reductase are not well-documented in the current scientific literature.

Anti-Inflammatory Properties

The potential anti-inflammatory effects of natural compounds are often evaluated by their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process. patsnap.comnih.gov COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov Inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). everydayhealth.commdpi.com In vitro assays are commonly used to screen for the COX-2 inhibitory potential of various compounds.

Hyaluronidase (B3051955) Enzyme Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. mrs-j.orgd-nb.info The degradation of hyaluronic acid increases tissue permeability and is associated with inflammation, bacterial spreading, and the diffusion of toxins. nih.govresearchgate.net Therefore, inhibitors of hyaluronidase are considered to have potential anti-inflammatory and anti-aging applications. dovepress.com The inhibitory activity is assessed by measuring the extent to which a compound can prevent the enzyme from breaking down hyaluronic acid.

While various natural products have been screened for hyaluronidase inhibition, specific and detailed studies focusing on the inhibitory effects of this compound on this enzyme are scarce.

Interactions with Cholinergic Systems (Neurobiological Research)

This compound has been identified as a modulator of the cholinergic system, a key neurotransmitter system involved in memory and cognition. Research has focused on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Inhibition

In vitro studies have demonstrated that this compound exerts an inhibitory effect on acetylcholinesterase. nih.gov This inhibition is a critical area of investigation in neurodegenerative disease research, as the reduction of acetylcholine levels is a hallmark of conditions like Alzheimer's disease. nih.gov While this compound does inhibit AChE, studies indicate its activity is more pronounced against butyrylcholinesterase. nih.gov

Butyrylcholinesterase (BChE) Inhibition

Research confirms that this compound's inhibitory effect is stronger against butyrylcholinesterase (BChE) than acetylcholinesterase. nih.gov This finding is significant because, while AChE is the primary enzyme for acetylcholine hydrolysis under normal conditions, BChE activity increases in the brains of patients with advanced Alzheimer's disease. nih.gov Therefore, compounds that can effectively inhibit BChE are of considerable therapeutic interest.

| Enzyme | Inhibitory Activity of this compound | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibitory effect observed | nih.gov |

| Butyrylcholinesterase (BChE) | Stronger inhibitory effect compared to AChE | nih.gov |

Molecular Interaction and Binding Mechanism Studies

To elucidate the mechanisms behind its biological activity, this compound has been the subject of molecular modeling and simulation studies. These investigations aim to understand how the compound interacts with its enzymatic targets at an atomic level.

Enzyme Kinetic Studies for Inhibitory Mechanisms

Detailed enzyme kinetic studies, which would determine the specific type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate inhibition constants (Ki), have not been extensively reported for this compound in the reviewed scientific literature. Such studies are crucial for fully characterizing the inhibitory mechanism.

Computational Molecular Docking Simulations for Putative Binding Sites

In silico molecular docking simulations have been performed to predict and analyze the binding mode of this compound within the active sites of both AChE and BChE. nih.gov These computational methods are essential for understanding the structural basis of enzyme inhibition. nih.gov

For the simulation with AChE (PDB ID: 4M0E), this compound was predicted to have a binding energy of -7.17 kcal/mol. nih.gov The analysis revealed several key interactions:

Hydrophobic Interactions: The aliphatic chain of this compound was shown to interact with proline (PRO-527) and leucine (LEU-530) residues. nih.gov

Hydrogen Bonds: The carboxyl and hydroxyl groups of the acid formed hydrogen bonds with a histidine residue (HIS-397). nih.gov

The docking simulation with BChE (PDB ID: 4BDS) indicated a more favorable interaction, with a lower binding energy of -9.08 kcal/mol. nih.gov This stronger predicted binding affinity is consistent with the in vitro findings of more potent BChE inhibition. The key interactions identified were:

Hydrophobic Interactions: The aliphatic chain formed multiple hydrophobic contacts with several residues, including proline (PRO-227, PRO-396, PRO-522), tyrosine (TYR-391), tryptophan (TRP-517), and phenylalanine (PHE-521). nih.gov

Hydrogen Bonds: The carboxyl and hydroxyl groups were predicted to form hydrogen bonds with leucine (LEU-283) and threonine (THR-281). nih.gov

| Enzyme (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| AChE (4M0E) | -7.17 | PRO-527, LEU-530, HIS-397 | nih.gov |

| BChE (4BDS) | -9.08 | PRO-227, PRO-396, PRO-522, TYR-391, TRP-517, PHE-521, LEU-283, THR-281 | nih.gov |

In Vitro Receptor Binding and Ligand Affinity Assays

Information from dedicated in vitro receptor binding and ligand affinity assays for this compound is not available in the reviewed scientific literature. These experimental assays are used to quantitatively measure the binding affinity of a ligand to a receptor, often determining parameters like the dissociation constant (Kd) or the concentration that inhibits 50% of binding (IC50) in a competitive format. nih.govresearchgate.net

Ecological and Environmental Significance

Interaction with Environmental Pollutants and Heavy Metal Chelation

Lichens are highly sensitive to environmental pollutants, particularly heavy metals, making them valuable bioindicators researchgate.netresearchgate.netunipi.iteurekalert.org. Caperatic acid, like other lichen secondary compounds, interacts with heavy metals, influencing their accumulation and potential toxicity. Research indicates that this compound exhibits strong chelating properties for certain metal ions, specifically Cu²⁺ and Fe²⁺ nih.govnih.govresearchgate.net. This chelating ability allows lichens to bind metal ions, potentially sequestering them and preventing them from causing cellular damage ijplantenviro.comeurekalert.orgresearchgate.net. Studies have observed a negative correlation between the concentration of heavy metals like iron (Fe), cadmium (Cd), zinc (Zn), arsenic (As), and lead (Pb) and the presence of this compound in lichen thalli, suggesting that these metals may affect the production of secondary metabolites or that this compound is associated with lower metal uptake unipi.it. However, it is also noted that while some secondary compounds can chelate heavy metals, this process does not always confer protection against damage, and in some cases, high heavy metal concentrations can impair secondary metabolism researchgate.netresearchgate.net. The quantification of these compounds is important in biomonitoring as they can influence the interpretation of pollutant levels researchgate.netresearchgate.net.

Table 1: Metal Ion Chelation Properties of this compound

| Metal Ion | Chelation Strength | Source(s) |

| Cu²⁺ | Strong | nih.govnih.govresearchgate.net |

| Fe²⁺ | Strong | nih.govnih.govresearchgate.net |

Influence on Lichen Community Dynamics and Interspecies Relationships

The chemical profile of lichens, including the presence and concentration of compounds like this compound, significantly influences lichen community structure and dynamics. These secondary metabolites can confer resistance to various biotic and abiotic stresses, thereby affecting species distribution and survival in different environmental conditions ijplantenviro.comresearchgate.net. For instance, nitrogen pollution can alter lichen communities, and this compound has been implicated in the ability of Flavoparmelia caperata to cope with excess nitrogen, suggesting a role in species-specific responses to environmental changes mdpi.com. Furthermore, some lichen secondary compounds, including those that may deter herbivores, can influence interspecies relationships. This compound has been reported to deter lichenivores (herbivores that feed on lichens) in certain lichen species, such as Usnocetraria oakesiana, which can impact grazing patterns and thus community composition mun.ca.

Allelopathic Effects of this compound on Symbiotic and Neighboring Organisms

Compound List:

this compound

Usnic acid

Chloroatranorin

Methyl β-orcinolcarboxylate (Atraric acid)

Pseudoplacodiolic acid

Jackinic acid

Salazinic acid

Physodic acid

Lecanoric acid

Squamatic acid

Protocetraric acid

Fumarprotocetraric acid

Divaricatic acid

Sekikaic acid

Skyrin

Terpene

Vulpinic acid

Evernic acid

Stictic acid

Barbatolic acid

Psoromic acid

Gyrophoric acid

Parietin

Rhizocarpic acid

Lichexanthone

Lobaric acid

Olivetoric acid

Protolichesterinic acid

Protopraesorediosic acid

Praesorediosic acid

Homosekikaic acid

Norlobaridone

Zeorin

Cryptochlorophaeic acid

Pannarin

Orcinol

Thamnolic acid

Norstictic acid

Physodalic acid

Collatolic acid

Grayanic acid

Baeomycesic acid

Perlatolic acid

Anziaic acid

Ramalin

Lobarstin

Physciosporin

Pinastric acid

Olivetolic acid

Virensic acid

Murolic acid

Isomuronic acid

Murotic acid

Lichesterinic acid

Neuropogolic acid

Rhodocladonic acid

C10H20O2 (Decanoic acid)

C8H16O2 (Octanoic acid/Caprylic acid)

C6H12O2 (Hexanoic acid/Caproic acid)

Synthetic Studies and Structural Modification Research

Development of Total Synthesis Methodologies for Caperatic Acid

Information regarding the total synthesis methodologies specifically developed for this compound was not extensively detailed in the reviewed literature. While general principles of organic synthesis and total synthesis of other complex natural products, such as Daphniphyllum alkaloids and terpenoids, were discussed capes.gov.brsioc-journal.cncaltech.edu, direct accounts of the total synthesis of this compound itself were not found. Research in this area may be ongoing or focus on other aspects of the compound's chemistry.

Semisynthetic Approaches from Natural Precursors

The exploration of semisynthetic approaches for this compound is limited in the provided literature. One avenue mentioned involves utilizing ethyl orsellinate, a derivative of orsellinic acid, as a precursor for functionalization, suggesting a potential strategy for creating this compound analogues or derivatives . However, detailed methodologies describing the direct semisynthesis of this compound from readily available natural precursors were not explicitly outlined in the reviewed search results.

Strategies for Derivatization and Analogue Synthesis to Explore Bioactivity

This compound, structurally characterized as a depside composed of two orsellinic acid units linked via an ester bond , offers opportunities for chemical modification to explore and potentially enhance its bioactivity. Key strategies identified include:

Esterification: The phenolic hydroxyl groups present in this compound can be modified through esterification reactions. This typically involves reacting the compound with alkyl halides in basic conditions, a method that can alter the compound's properties and biological interactions .

Precursor Functionalization: Ethyl orsellinate, a derivative of orsellinic acid, can serve as a starting material for the synthesis of this compound analogues. This approach allows for the introduction of chemical variations to probe structure-activity relationships .

These derivatization strategies are employed to synthesize novel analogues with the aim of exploring their pharmacological potential and understanding the molecular basis of their observed activities.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies have elucidated several key biological activities associated with this compound, particularly its interactions with cellular signaling pathways and its potential therapeutic applications.

Wnt Signaling Pathway Modulation: this compound has demonstrated inhibitory effects on the Wnt signaling pathway in colorectal cancer cells. Studies indicate that it tends to reduce the expression of Axin2, a key target gene of β-catenin, in both HCT116 and DLD-1 cell lines, although the observed changes were not always statistically significant nih.govmdpi.commdpi.com.

Modulation of Cellular Proteins: Research suggests that this compound, in conjunction with physodic acid, can diminish the expression of survivin and matrix metalloproteinase 7 (MMP7) in a cell line and time-dependent manner nih.govmdpi.commdpi.com.

Cytotoxicity: this compound exhibits significant cytotoxic activity against cancer cells, with strong effects noted at a concentration of 100 μM nih.gov.

Neurobiological and Anti-inflammatory Activities: this compound shows promise for applications in central nervous system (CNS) diseases, including neurodegenerative disorders and brain tumors researchgate.netresearchgate.net. Molecular docking studies have been conducted to investigate its binding mechanisms with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. Furthermore, the compound possesses anti-inflammatory properties, evidenced by its ability to inhibit COX-2 and hyaluronidase (B3051955) researchgate.net.

Antioxidant and Metal-Chelating Properties: Investigations have revealed that this compound possesses moderate anti-radical activity and strong chelating properties for copper (Cu²⁺) and iron (Fe²⁺) ions. It also exerts a mild influence on antioxidant enzymes researchgate.net. The SAR of phenolic compounds, including this compound, in radical scavenging is influenced by the number and position of hydroxyl groups within their structures cbaj.in.

The following table summarizes key findings from SAR investigations:

| Biological Activity/Target | Observed Effect | Cell Line/Model | Reference(s) |

| Wnt Signaling Inhibition | Tends to reduce Axin2 expression | HCT116, DLD-1 | nih.govmdpi.commdpi.com |

| Survivin Expression | Diminishes | HCT116, DLD-1 | nih.govmdpi.commdpi.com |

| MMP7 Expression | Diminishes | HCT116, DLD-1 | nih.govmdpi.commdpi.com |

| Cytotoxicity | Strong cytotoxic effect | Cancer cells | nih.gov |

| COX-2 Inhibition | Inhibits | N/A | researchgate.net |

| Hyaluronidase Inhibition | Inhibits | N/A | researchgate.net |

| Cu²⁺ Chelation | Strong chelating properties | N/A | researchgate.net |

| Fe²⁺ Chelation | Strong chelating properties | N/A | researchgate.net |

| Anti-radical Activity | Moderate | N/A | researchgate.net |

| Cholinesterase Inhibition | Investigated via molecular docking (AChE, BChE) | N/A | researchgate.net |

Compound List:

this compound

Physodic acid

Lecanoric acid

Salazinic acid

Ethyl orsellinate

Usnic acid

Anziaic acid

Cryptochlorophaeic acid

Lobaric acid

Vulpinic acid

Gyrophoric acid

Hiascic acid

Pulvinic acid dilactone

Methyl b-orcinolcarboxylate

Ethyl hematommate

5-chlorohematommate

Caffeic acid phenethyl ester (CAPE)

Caffeic acid phenethyl amide (CAPA)

Future Research Directions and Unexplored Potential

Identification of Novel Molecular Targets and Biological Pathways

Further investigation into the precise molecular targets and biological pathways modulated by caperatic acid is a critical area for future research. While preliminary studies have provided some insights, a comprehensive understanding of its mechanism of action is still needed.

Recent research has shown that this compound can modulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation and is often dysregulated in cancer. nih.gov Studies have indicated that this compound can diminish the expression of key genes in this pathway, such as Axin2, survivin, and MMP7, in colorectal cancer cells. nih.gov This suggests a potential for this compound in the development of targeted cancer therapies.

In the context of neurodegenerative diseases, molecular docking studies have explored the interaction of this compound with enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These in silico analyses pave the way for further in vitro and in vivo studies to validate these interactions and to understand the therapeutic implications for conditions like Alzheimer's disease. The anti-inflammatory properties of this compound, demonstrated through the inhibition of cyclooxygenase-2 (COX-2) and hyaluronidase (B3051955), also warrant further exploration to identify upstream and downstream signaling molecules. nih.govnih.gov

Future research should employ a variety of techniques, including molecular docking, genetic knockdown, and proteomic profiling, to uncover novel molecular targets. Identifying these targets will not only elucidate the mechanisms behind this compound's observed biological activities but also open up new therapeutic avenues for a range of diseases.

Table 1: Known and Potential Molecular Targets of this compound

| Target/Pathway | Associated Biological Activity | Research Status |

| Wnt/β-catenin signaling | Anticancer | Investigated in colorectal cancer cells nih.gov |

| Butyrylcholinesterase (BChE) | Neuroprotection | In silico molecular docking studies performed nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | In vitro inhibition demonstrated nih.govnih.gov |

| Hyaluronidase | Anti-inflammatory | In vitro inhibition demonstrated nih.govnih.gov |

Application of Advanced Omics Technologies to this compound Research

The application of advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, represents a significant and largely unexplored frontier in this compound research. These high-throughput approaches can provide a global view of the cellular changes induced by this compound, offering unbiased insights into its mechanisms of action and identifying novel biomarkers of its activity.

Transcriptomics can be utilized to analyze the changes in gene expression profiles in cells or tissues upon treatment with this compound. This would reveal the genetic pathways that are activated or suppressed, providing a comprehensive picture of its cellular impact. For instance, transcriptomic analysis could identify novel genes involved in the anti-inflammatory or anticancer effects of this compound, moving beyond the currently known targets.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following this compound exposure. This would help to pinpoint the specific proteins that mediate its biological effects and could serve as direct therapeutic targets.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites. By examining the metabolic fingerprint of cells or organisms treated with this compound, researchers can understand how it influences cellular metabolism. This is particularly relevant for its anticancer activity, as altered metabolism is a hallmark of cancer.

While no specific studies have yet applied these omics technologies to this compound, their potential is evident from research on other natural compounds. A multi-omics approach would be particularly powerful, integrating data from transcriptomics, proteomics, and metabolomics to construct a comprehensive network of the molecular interactions of this compound.

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

A significant and promising area of future research is the investigation of the synergistic effects of this compound when combined with other bioactive compounds, including existing therapeutic agents. Combination therapies often lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance.

The potential for synergistic interactions is a key area of investigation in modern pharmacology. For example, studies on other natural compounds have demonstrated that combination with conventional chemotherapeutic drugs can lead to enhanced anticancer activity. While no studies have specifically investigated the synergistic effects of this compound, its known biological activities suggest it could be a valuable component in combination therapies. For instance, its anti-inflammatory properties could complement the action of cytotoxic anticancer drugs, potentially mitigating some of their inflammatory side effects.

Future research should focus on systematically screening combinations of this compound with a variety of other compounds. This could include:

Chemotherapeutic agents: Investigating whether this compound can enhance the efficacy of drugs used in cancer treatment or reduce their required dosage.

Other natural products: Exploring combinations with other plant-derived compounds that have complementary mechanisms of action.

Antibiotics: Assessing if this compound can potentiate the activity of antibiotics against resistant bacterial strains.

These studies would initially be conducted in vitro using cell-based assays, followed by in vivo studies in animal models for the most promising combinations.

Research into Advanced Delivery Systems for In Vitro and Ex Vivo Applications

To enhance the therapeutic potential of this compound, particularly for in vitro and ex vivo applications, research into advanced delivery systems is crucial. The physicochemical properties of this compound may limit its solubility and bioavailability, which can be overcome through innovative formulation strategies.

Nanoparticles represent a promising approach for the delivery of therapeutic agents. Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its stability, solubility, and cellular uptake. These delivery systems can also be engineered to target specific cells or tissues, thereby increasing the local concentration of the compound and minimizing off-target effects. For example, lipid nanoparticles have been shown to be effective in delivering various therapeutic molecules.

Liposomes , which are spherical vesicles composed of a lipid bilayer, are another versatile platform for drug delivery. They can encapsulate both hydrophilic and hydrophobic compounds, making them suitable for a wide range of molecules. Liposomal formulations can protect the encapsulated compound from degradation and facilitate its transport across cell membranes.

While research on advanced delivery systems for this compound is currently lacking, studies on other natural acids have demonstrated the feasibility and benefits of these approaches. Future research in this area should focus on the design and characterization of different nanoparticle and liposomal formulations of this compound. These studies should evaluate key parameters such as encapsulation efficiency, particle size, stability, and in vitro release kinetics. Subsequent cell-based assays will be necessary to assess the cellular uptake and biological activity of the encapsulated this compound compared to the free compound.

Q & A

Q. What methodologies are recommended for isolating and identifying caperatic acid from lichen sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or acetone) followed by chromatographic techniques such as column chromatography or HPLC. Structural identification relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Purity validation requires comparing spectral data with established databases or synthetic standards. Ensure protocols align with reproducibility standards, as outlined in experimental design guidelines .

Q. How can researchers design experiments to evaluate this compound’s apoptotic effects in cancer cells?

Key considerations include:

- Cell lines : Use colorectal cancer models (e.g., HCT 116, DLD-1) and non-cancerous controls (e.g., HaCaT) to assess selectivity .

- Dosage ranges : Test concentrations between 0.3–80 μM, with time points at 24 and 48 hours to capture dose- and time-dependent effects .

- Apoptosis markers : Quantify early/late apoptosis via Annexin V/PI staining and flow cytometry. Include positive controls like camptothecin .

- Statistical rigor : Use ANOVA with post-hoc tests to compare treatment groups .

Q. What analytical techniques are essential for characterizing this compound’s stability under experimental conditions?

Stability studies should employ:

- High-performance liquid chromatography (HPLC) to monitor degradation products.

- Mass spectrometry to confirm molecular integrity.

- UV-Vis spectroscopy to track absorbance changes under varying pH/temperature. Document protocols in line with reproducibility standards .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s apoptotic efficacy across cell lines?

Contradictions (e.g., higher late apoptosis in HCT 116 vs. DLD-1 at 50 μM ) may arise from:

- Cell-specific signaling pathways : Wnt/β-catenin inhibition efficacy varies by genetic background .

- Experimental variables : Control for passage number, culture conditions, and treatment duration. Mitigate discrepancies by:

- Replicating experiments across multiple cell lines.

- Using pathway-specific inhibitors (e.g., PKF 115-584) to contextualize mechanisms . Apply frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize the study of this compound’s synergistic effects with other lichen compounds (e.g., physodic acid)?

- Dose-matrix designs : Test combinatorial concentrations (e.g., 25 μM physodic acid + 50 μM this compound) to identify additive/synergistic interactions .

- Mechanistic overlap : Assess shared targets (e.g., Wnt signaling) via qPCR or Western blotting.

- Statistical models : Use Chou-Talalay or Bliss independence models to quantify synergy .

Q. How can in vitro findings on this compound be translated into in vivo models while minimizing bias?

- Animal models : Use xenografts of responsive cell lines (e.g., HCT 116) with ethical approval .

- Dosing regimens : Calculate in vivo equivalents using body surface area normalization.

- Blinding : Randomize treatment groups and blind outcome assessments to reduce bias .

Data Contradiction Analysis

Q. Table 1: Apoptosis Rates of this compound in Colorectal Cancer Cells

| Cell Line | Concentration (μM) | Time (h) | Late Apoptosis (%) | Early Apoptosis (%) |

|---|---|---|---|---|

| HCT 116 | 50 | 24 | 15 | 6 |

| HCT 116 | 80 | 48 | 25 | 3 |

| DLD-1 | 50 | 24 | 15 | 6 |

| HaCaT | 50 | 24 | 5 | 7 |

Interpretation : Higher late apoptosis in HCT 116 at 48 hours suggests time-dependent efficacy. Non-cancerous HaCaT cells show minimal response, supporting selectivity . Conflicting data between cell lines necessitate pathway-specific validation (e.g., Wnt/β-catenin activity assays) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.